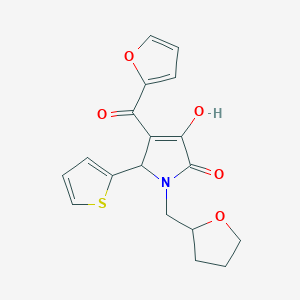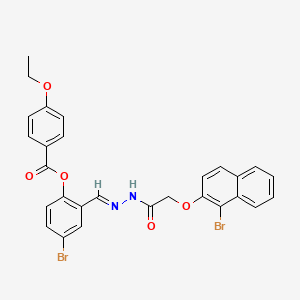![molecular formula C19H18N4O2S3 B12011376 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(4-metoxifenil)metilideno]acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de tiadiazol. Este compuesto se caracteriza por la presencia de un anillo de tiadiazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno y un átomo de azufre.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(4-metoxifenil)metilideno]acetohidrazida típicamente implica múltiples pasos:
Formación del anillo de tiadiazol: El paso inicial implica la formación del anillo de 1,3,4-tiadiazol. Esto se puede lograr haciendo reaccionar la tiosemicarbazida con un derivado de ácido carboxílico adecuado en condiciones ácidas.
Introducción del grupo bencilo sulfanyl: El intermedio de tiadiazol se hace reaccionar entonces con cloruro de bencilo en presencia de una base como el hidróxido de sodio para introducir el grupo bencilo sulfanyl.
Formación de la acetohidrazida: El compuesto resultante se hace reaccionar entonces con anhídrido acético para formar el derivado de acetohidrazida.
Condensación con 4-metoxibenzaldehído: Finalmente, la acetohidrazida se condensa con 4-metoxibenzaldehído en condiciones de reflujo para obtener el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(4-metoxifenil)metilideno]acetohidrazida puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: Los átomos de azufre en el anillo de tiadiazol y el grupo bencilo sulfanyl pueden oxidarse para formar sulfóxidos o sulfonas.
Reducción: El compuesto puede reducirse para formar los correspondientes derivados de hidrazina.
Sustitución: El grupo bencilo sulfanyl puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de hidrazina.
Sustitución: Varios derivados de tiadiazol sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede presentar actividades biológicas como propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: El compuesto podría explorarse por sus potenciales efectos terapéuticos en diversas enfermedades.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(4-metoxifenil)metilideno]acetohidrazida no se comprende completamente, pero se cree que implica interacciones con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas o receptores implicados en procesos biológicos clave.
Vías: Podría modular las vías de señalización relacionadas con el crecimiento celular, la apoptosis o la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(2,5-dimetoxifenil)metilideno]acetohidrazida
- 2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(2,4-diclorofenil)metilideno]acetohidrazida
- 2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida
Singularidad
La singularidad de 2-{[5-(bencilo sulfanyl)-1,3,4-tiadiazol-2-il]sulfanyl}-N’-[(E)-(4-metoxifenil)metilideno]acetohidrazida reside en su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H18N4O2S3 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4O2S3/c1-25-16-9-7-14(8-10-16)11-20-21-17(24)13-27-19-23-22-18(28-19)26-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,24)/b20-11+ |
Clave InChI |
VGNUEBBCVKGQLE-RGVLZGJSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12011298.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011304.png)

![butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate](/img/structure/B12011315.png)


![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011342.png)

![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12011353.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011362.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)
![3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12011384.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)
